Cas no 1564-49-4 (Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate)

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

- ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE

- 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid ethyl ester

- 1-Methyl-5-nitroimidazol-2-carbonsaeure-ethylester

- AC1MBZ4S

- ANW-69751

- CTK8C3158

- Ethyl1-methyl-5-nitro-1H-imidazole-2-carboxylate

- 1-METHYL-5-NITRO-1H-IMIDAZOL-2-CARBONICACID ETHYL ESTER

- ethyl 1-methyl-5-nitro-imidazole-2-carboxylate

- SCHEMBL11695421

- DA-34650

- DTXSID20374538

- 1564-49-4

- 1H-Imidazole-2-carboxylic acid, 1-methyl-5-nitro-, ethyl ester

- AM10428

- W11229

- BAA56449

- CS-0036350

- AKOS000281684

- SY063415

- AS-54934

- SB73810

- MFCD03789116

-

- MDL: MFCD03789116

- インチ: InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-4-5(9(6)2)10(12)13/h4H,3H2,1-2H3

- InChIKey: IFMBEWCVGFBHPO-UHFFFAOYSA-N

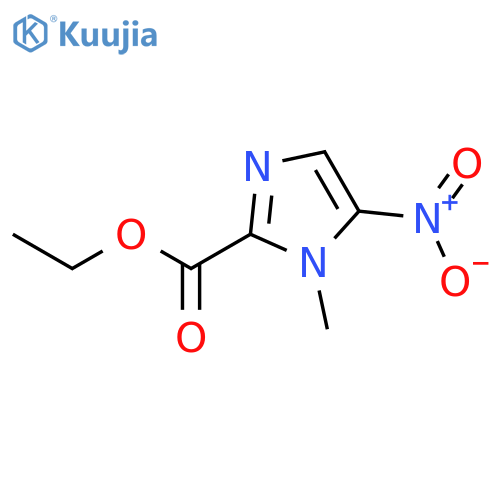

- ほほえんだ: CCOC(=O)C1=NC=C(N1C)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 199.05930578g/mol

- どういたいしつりょう: 199.05930578g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 89.9Ų

じっけんとくせい

- ゆうかいてん: 81-83°C

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302+H312+H332-H315-H319-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD241883)

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1001436-5g |

ethyl 1-methyl-5-nitroimidazole-2-carboxylate |

1564-49-4 | 95% | 5g |

$600 | 2024-08-02 | |

| Chemenu | CM122459-1g |

ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |

1564-49-4 | 95%+ | 1g |

$124 | 2023-02-17 | |

| abcr | AB152091-5 g |

1-Methyl-5-nitro-1H-imidazol-2-carbonicacid ethyl ester; . |

1564-49-4 | 5g |

€581.20 | 2022-06-12 | ||

| Chemenu | CM122459-100mg |

ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |

1564-49-4 | 95+% | 100mg |

$131 | 2021-08-05 | |

| abcr | AB152091-1g |

1-Methyl-5-nitro-1H-imidazol-2-carbonicacid ethyl ester; . |

1564-49-4 | 1g |

€232.50 | 2024-04-19 | ||

| abcr | AB152091-5g |

1-Methyl-5-nitro-1H-imidazol-2-carbonicacid ethyl ester; . |

1564-49-4 | 5g |

€595.90 | 2023-09-17 | ||

| Aaron | AR001PF1-1g |

1H-Imidazole-2-carboxylic acid, 1-methyl-5-nitro-, ethyl ester |

1564-49-4 | 98% | 1g |

$42.00 | 2025-01-21 | |

| Aaron | AR001PF1-100mg |

1H-Imidazole-2-carboxylic acid, 1-methyl-5-nitro-, ethyl ester |

1564-49-4 | 98% | 100mg |

$13.00 | 2025-01-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2750-250mg |

ethyl 1-methyl-5-nitro-imidazole-2-carboxylate |

1564-49-4 | 97% | 250mg |

¥251.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2750-5g |

ethyl 1-methyl-5-nitro-imidazole-2-carboxylate |

1564-49-4 | 97% | 5g |

¥2297.0 | 2024-04-23 |

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylateに関する追加情報

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (CAS: 1564-49-4) の最新研究動向

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (CAS: 1564-49-4) は、ニトロイミダゾール系化合物の一種であり、抗菌剤や抗寄生虫薬の合成中間体として重要な役割を果たしています。近年、この化合物を起点とした新規薬剤の開発研究が活発に行われており、特に抗感染症薬や抗がん剤の分野で注目されています。

2023年に発表された最新の研究では、1564-49-4を出発物質として、新規の5-ニトロイミダゾール誘導体が合成され、その抗菌活性が評価されました。この研究では、メトロニダゾール耐性株に対する活性向上を目的として、分子構造の系統的な修飾が行われ、いくつかの誘導体が従来薬を上回る活性を示すことが明らかになりました。

別の研究グループは、1564-49-4を利用した標的薬物送達システムの開発に成功しています。このシステムでは、ニトロ基の還元特性を利用して、腫瘍の低酸素環境で選択的に活性化されるプロドラッグが設計されました。in vitroおよびin vivo試験において、優れた腫瘍選択性と治療効果が確認されています。

合成方法の最適化に関する研究も進んでおり、より効率的で環境に優しい合成経路が報告されています。特に、マイクロ波照射を利用した反応時間の短縮や、溶媒使用量の削減に成功した例が注目されています。これらの技術革新は、工業規模での生産プロセス改善に寄与すると期待されています。

薬物動態研究の分野では、1564-49-4誘導体の代謝経路解明が進められています。最新の質量分析技術を駆使した研究により、主要代謝物の同定が行われ、薬物相互作用のリスク評価がより精緻に行えるようになりました。これにより、臨床応用に向けた安全性プロファイルの構築が加速しています。

今後の展望として、1564-49-4骨格を有する化合物ライブラリーの拡充とAIを活用した構造活性相関解析の進展が期待されます。また、バイオコンジュゲート技術との組み合わせによる新規治療薬の開発も活発化しており、よりターゲット特異性の高い次世代薬剤の創出が期待されています。

1564-49-4 (Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate) 関連製品

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)